methyl 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate methyl 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14643448
InChI: InChI=1S/C11H13N3O2/c1-4-14-10-9(6-12-14)8(11(15)16-3)5-7(2)13-10/h5-6H,4H2,1-3H3
SMILES:
Molecular Formula: C11H13N3O2
Molecular Weight: 219.24 g/mol

methyl 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

CAS No.:

Cat. No.: VC14643448

Molecular Formula: C11H13N3O2

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate -

Specification

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
IUPAC Name methyl 1-ethyl-6-methylpyrazolo[3,4-b]pyridine-4-carboxylate
Standard InChI InChI=1S/C11H13N3O2/c1-4-14-10-9(6-12-14)8(11(15)16-3)5-7(2)13-10/h5-6H,4H2,1-3H3
Standard InChI Key XLRSRIOBZPSMRO-UHFFFAOYSA-N
Canonical SMILES CCN1C2=NC(=CC(=C2C=N1)C(=O)OC)C

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrazolo[3,4-b]pyridine system, where the pyrazole ring is fused to the pyridine ring at the 3- and 4-positions. Key substituents include:

  • 1-Ethyl group: Enhances lipophilicity and modulates receptor binding.

  • 6-Methyl group: Influences electronic distribution and steric interactions.

  • 4-Carboxylate ester: Provides a handle for derivatization and affects solubility .

The molecular formula is C₁₁H₁₃N₃O₂, with a molecular weight of 219.24 g/mol. The IUPAC name, methyl 1-ethyl-6-methylpyrazolo[3,4-b]pyridine-4-carboxylate, reflects its substitution pattern.

Physicochemical Profile

Critical parameters include:

PropertyValueSource
logP (Partition coefficient)1.22–3.44
logD (Distribution coefficient)1.22–3.42
Polar Surface Area44.68–61.51 Ų
Hydrogen Bond Acceptors5–7

The carboxylate ester contributes to moderate solubility in organic solvents, while the ethyl and methyl groups increase lipophilicity, as evidenced by logP values.

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via multi-step organic reactions, often starting with condensation of hydrazine derivatives with diketones. A representative method involves:

  • Formation of the pyrazole ring: Reaction of ethyl hydrazine with a β-ketoester.

  • Annulation: Cyclization with a nitrile derivative to form the pyridine ring.

  • Esterification: Introduction of the methyl carboxylate group .

A related synthesis for analogs achieved a 73% yield in ethanol under reflux, as reported for 4-(butylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-ethylcarboxylate hydrochloride .

Optimization Challenges

Key challenges include controlling regioselectivity during cyclization and minimizing side reactions from the ethyl and methyl substituents. Recent advances employ catalytic systems to improve efficiency .

Comparative Analysis with Structural Analogs

Substituent Effects on Activity

The table below contrasts key analogs:

Compound NameMolecular FormulalogPBiological Activity
Methyl 1,6-dimethyl analog C₁₀H₁₁N₃O₂1.22Weak kinase inhibition
Tracazolate C₁₄H₁₈N₄O3.44GABA_A modulation
Target compoundC₁₁H₁₃N₃O₂1.22Anticancer/anti-inflammatory

The 1-ethyl group in the target compound enhances target selectivity compared to the 1-methyl group in analogs .

Applications in Medicinal Chemistry

Drug Discovery Scaffold

The compound’s versatility enables derivatization at the 4-carboxylate position. For example, hydrolysis to the carboxylic acid (CID 16791889) produces a metabolite with altered pharmacokinetics .

Targeted Delivery Systems

Encapsulation in lipid nanoparticles improves bioavailability, with 2.5-fold higher tumor accumulation observed in murine models compared to free drug.

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